N-(2-Methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine
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Overview
Description
N-(2-Methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine is a chemical compound characterized by its unique molecular structure, which includes a phenyl group, a methylsulfonyl group, and an amine group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenylglycinol and methylsulfonyl chloride.
Reaction Steps: The phenylglycinol is first reacted with methylsulfonyl chloride to form the mesylate ester. This intermediate is then subjected to amination with prop-2-yn-1-amine under specific conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids
Reduction Products: Amines, alcohols
Substitution Products: Amides, esters
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress. Industry: The compound finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-Methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
N-(2-Methylsulfonyl-1-phenylethyl)ethanamine
N-(2-Methylsulfonyl-1-phenylethyl)butan-1-amine
N-(2-Methylsulfonyl-1-phenylethyl)prop-2-en-1-amine
Uniqueness: N-(2-Methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine is unique due to its prop-2-yn-1-amine group, which imparts distinct chemical properties compared to its analogs
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-3-9-13-12(10-16(2,14)15)11-7-5-4-6-8-11/h1,4-8,12-13H,9-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMKWJSYYVWGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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